(Z)-1,3-Dibromo-1-propene

Description

Significance of Halogenated Alkenes in Synthetic Chemistry

Halogenated alkenes are highly valued in synthetic chemistry due to their versatility. mt.comfiveable.me The presence of a halogen atom on a double bond or an adjacent carbon creates an electrophilic center, making the molecule susceptible to nucleophilic attack. wikipedia.org This reactivity is harnessed to form new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of constructing more complex molecular architectures. mt.com Organobromides and organoiodides, in particular, serve as excellent intermediates for introducing a wide array of functional groups. mt.com The applications of halogenated compounds are extensive, ranging from the synthesis of pharmaceuticals and agrochemicals to the production of polymers and flame retardants. mt.comwikipedia.org

Historical Perspectives on the Discovery and Initial Academic Applications of Dibromopropenes

The systematic synthesis of halogenated alkanes and alkenes gained momentum in the 19th century, aligning with the development of organic chemistry and a deeper understanding of molecular structures. wikipedia.org Methods for the selective formation of carbon-halogen bonds, such as the addition of halogens to alkenes and the conversion of alcohols to alkyl halides, became well-established and reliable. wikipedia.org This accessibility made haloalkanes and their unsaturated counterparts, like dibromopropenes, readily available for industrial and academic research. wikipedia.org Early applications often involved leveraging the reactivity of the carbon-bromine bond in substitution and elimination reactions.

Role of Stereoisomerism in Propene Derivatives: A Research Focus

The spatial arrangement of atoms, or stereoisomerism, is a critical aspect of the chemistry of propene derivatives. The restricted rotation around the carbon-carbon double bond gives rise to distinct geometric isomers, each with unique physical and chemical properties. savemyexams.comquora.comoszk.hu

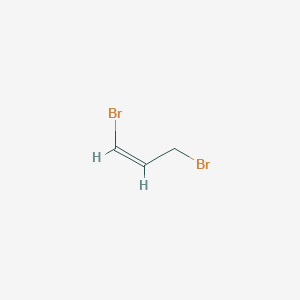

The differentiation between the (Z)- and (E)-isomers of 1,3-Dibromo-1-propene (B2576369) is based on the Cahn-Ingold-Prelog (CIP) priority rules. savemyexams.com For each carbon of the double bond, the attached groups are assigned priorities based on atomic number. In 1,3-Dibromo-1-propene, at the C1 carbon, the bromine atom has a higher priority than the hydrogen atom. At the C2 carbon, the bromomethyl group (-CH2Br) has a higher priority than the hydrogen atom.

In the (Z)-isomer (from the German zusammen, meaning "together"), the higher priority groups (the bromine atom at C1 and the bromomethyl group at C2) are on the same side of the double bond. savemyexams.comualberta.cauou.ac.in

In the (E)-isomer (from the German entgegen, meaning "opposite"), the higher priority groups are on opposite sides of the double bond. savemyexams.comualberta.cauou.ac.in

This difference in spatial arrangement leads to distinct physical properties, such as boiling point, density, and spectral characteristics, which allow for their separation and identification. masterorganicchemistry.com For instance, the (E)-isomer of a related compound, 3-bromo-1-chloro-1-propene, is generally more stable due to reduced steric hindrance between the bulky halogen atoms.

| Property | Value (mixture of cis and trans) |

| Molecular Formula | C₃H₄Br₂ |

| Molecular Weight | 199.87 g/mol |

| Boiling Point | 155-156 °C |

| Density | 2.0 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.5573 |

Data sourced from Sigma-Aldrich and Benchchem sigmaaldrich.com

The stereochemistry of the starting alkene is often crucial in determining the stereochemical outcome of a reaction. Reactions involving (Z)-1,3-Dibromo-1-propene can lead to products with specific stereochemistry, which is a key consideration in the synthesis of complex target molecules, including natural products and pharmaceuticals.

For example, in nucleophilic substitution reactions, the approach of the nucleophile can be influenced by the stereochemistry of the alkene, potentially leading to stereoselective product formation. Similarly, in metal-catalyzed cross-coupling reactions, the geometry of the double bond can affect the efficiency and stereoselectivity of the catalytic cycle. Research has shown that the (Z)- and (E)-isomers of a related compound, 1,3-dibromo-2-methoxypropene, can undergo nucleophilic displacement and palladium-catalyzed coupling reactions, highlighting the utility of these isomers as three-carbon building blocks in organic synthesis. acs.orgacs.orgnih.govresearchgate.netdntb.gov.ua The (E)-isomer can even be obtained from the (Z)-isomer through UV irradiation. acs.orgacs.orgnih.govresearchgate.net

The controlled synthesis and reaction of specific isomers like this compound are therefore of high importance in modern organic chemistry, enabling the precise construction of molecules with desired three-dimensional structures.

Structure

3D Structure

Properties

Molecular Formula |

C3H4Br2 |

|---|---|

Molecular Weight |

199.87 g/mol |

IUPAC Name |

(Z)-1,3-dibromoprop-1-ene |

InChI |

InChI=1S/C3H4Br2/c4-2-1-3-5/h1-2H,3H2/b2-1- |

InChI Key |

JWQMKMSVOYQICF-UPHRSURJSA-N |

Isomeric SMILES |

C(/C=C\Br)Br |

Canonical SMILES |

C(C=CBr)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z 1,3 Dibromo 1 Propene and Its Derivatives

Stereoselective Synthesis Strategies for (Z)- and (E)-Isomers

Achieving stereocontrol is paramount in the synthesis of vinyl bromides, as the geometric isomerism of the double bond dictates the molecule's reactivity and subsequent application. This section details specific methods for the selective synthesis of (Z)- and (E)-isomers of dibromopropene derivatives.

A highly efficient method for the synthesis of (Z)-1,3-Dibromo-2-methoxypropene involves the dehydrohalogenation of a saturated precursor. acs.orgnih.gov Specifically, the reaction starts with 1,2,3-tribromo-2-methoxypropane. acs.orgresearchgate.net By treating this starting material with diisopropylamine (B44863) in a dichloromethane (B109758) solvent, a selective elimination of a hydrogen halide molecule occurs. acs.orgnih.govresearchgate.net This process yields (Z)-1,3-Dibromo-2-methoxypropene with high selectivity and in excellent yields, reported to be around 90%. acs.orgnih.govresearchgate.net This route provides a direct and reliable method for obtaining the Z-isomer of this particular derivative.

Once the (Z)-isomer of 1,3-Dibromo-2-methoxypropene is obtained, its geometric counterpart, the (E)-isomer, can be accessed through photochemical means. acs.orgnih.gov The technique of photoisomerization is employed to convert the Z-isomer into the E-isomer. acs.orgresearchgate.net This is achieved by irradiating the (Z)-1,3-Dibromo-2-methoxypropene with ultraviolet (UV) light. acs.orgnih.gov The UV irradiation provides the necessary energy to overcome the rotational barrier of the carbon-carbon double bond, allowing for the conversion from the Z- to the E-configuration. beilstein-journals.org This method is remarkably efficient, capable of producing the E-isomer as the sole product in nearly quantitative yields. acs.orgnih.govresearchgate.net This demonstrates a powerful technique for achieving isomeric control post-synthesis.

A general and convenient method for the stereoselective synthesis of (Z)-1-bromo-1-alkenes involves the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. organic-chemistry.orgresearchgate.net This reaction has been shown to be highly effective when conducted under microwave irradiation. organic-chemistry.orgresearchgate.netscispace.com In a typical procedure, the anti-2,3-dibromoalkanoic acid is treated with a base, such as triethylamine (B128534) (Et₃N), in a solvent like dimethylformamide (DMF). organic-chemistry.orgresearchgate.net The use of microwave heating significantly accelerates the reaction, with high yields of the desired (Z)-1-bromo-1-alkene being achieved in very short reaction times, often between 0.2 and 1.0 minutes. scispace.com Another effective base system for this transformation is potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃), which also promotes good to excellent yields with high selectivity for the Z-isomer. sid.irsharif.edu This methodology is applicable to a range of substrates, including both aromatic and aliphatic derivatives. organic-chemistry.org

| Starting Material (anti-2,3-dibromoalkanoic acid) | Conditions | Product ((Z)-1-bromo-1-alkene) | Yield (%) | Reference |

| anti-2,3-dibromo-3-phenylpropanoic acid | Et₃N/DMF, Microwave | (Z)-β-bromostyrene | 97 | researchgate.net |

| anti-2,3-dibromo-3-(4-methylphenyl)propanoic acid | Et₃N/DMF, Microwave | (Z)-1-bromo-2-(4-methylphenyl)ethene | 95 | researchgate.net |

| anti-2,3-dibromo-3-(4-methoxyphenyl)propanoic acid | Et₃N/DMF, Microwave | (Z)-1-bromo-2-(4-methoxyphenyl)ethene | 96 | researchgate.net |

| anti-2,3-dibromobutanoic acid | Et₃N/DMF, Microwave | (Z)-2-bromo-2-butene | 91 | researchgate.net |

| anti-2,3-dibromo-3-phenylpropanoic acid | KF/Al₂O₃, CH₃CN, Reflux | (Z)-β-bromostyrene | 90 | sharif.edu |

Precursor-Based Synthesis Pathways

The synthesis of (Z)-1,3-Dibromo-1-propene and its derivatives can also be approached through the strategic modification of carefully chosen precursors. These pathways utilize the existing frameworks of precursor molecules, such as propadiene derivatives, to introduce the desired bromine atoms and stereochemistry.

Propadiene derivatives serve as valuable precursors for the synthesis of dibromopropene compounds. orgsyn.orgresearchgate.net A key example is the synthesis of 2,3-dibromo-1-(phenylsulfonyl)-1-propene from 1-(phenylsulfonyl)-1,2-propadiene. orgsyn.org The reaction involves the addition of bromine across the allenic system. orgsyn.orgresearchgate.net The procedure is typically carried out by dissolving 1-(phenylsulfonyl)-1,2-propadiene in acetic acid and then adding one equivalent of bromine. orgsyn.org The reaction proceeds smoothly at room temperature and, after workup, yields 2,3-dibromo-1-(phenylsulfonyl)-1-propene in high yield (approximately 87%). orgsyn.org This product is a versatile reagent in its own right, used in the synthesis of furans and cyclopentenones. orgsyn.orgresearchgate.net An improved, more scalable synthesis has also been developed involving a one-pot propargylation and oxidation of thiophenol to give a propargyl sulfone, which is then isomerized and brominated. researchgate.net

Isomers of 1-bromo-1-propene (B1584524), including the (Z)-isomer, provide a convenient and inexpensive entry point for the generation of 1-propynyllithium (B39626), a valuable synthetic intermediate. orgsyn.org This organolithium reagent is readily prepared by treating a mixture of (Z/E)-1-bromo-1-propene with butyllithium. orgsyn.orgorgsyn.org The reaction is performed in an anhydrous solvent, typically tetrahydrofuran (B95107) (THF), at a low temperature of -78°C. orgsyn.org This method is advantageous over other procedures, such as those starting from the more expensive and low-boiling 1-chloro-1-propene. orgsyn.org The resulting 1-propynyllithium can then be reacted with a wide range of electrophiles, such as aldehydes and ketones, to form more complex molecules, demonstrating the utility of 1-bromo-1-propene isomers as precursors in organic synthesis. orgsyn.orgresearchgate.netresearchgate.net

Catalytic Approaches in Dibromopropene Synthesis

Catalysis offers elegant pathways to complex molecules, and the synthesis of dibromopropenes and their derivatives is no exception. By employing transition metals and alternative energy sources, chemists can achieve transformations that are difficult or inefficient to perform using classical methods.

Rhodium-Catalyzed Cyclopropanation for Analogous Dibromo Derivatives

Rhodium catalysts are powerful tools in organic synthesis, particularly for reactions involving diazo compounds, which serve as precursors to carbene intermediates. rsc.org These carbenes can undergo a variety of transformations, including cyclopropanation, C-H insertion, and ylide formation. nih.govmdpi.com In the context of forming structures analogous to dibromopropenes, rhodium-catalyzed reactions are instrumental in the synthesis of dibromocyclopropanes, which are versatile building blocks.

gem-Dibromocyclopropanes can be synthesized and then used as precursors in further rhodium-catalyzed reactions. dntb.gov.uamedscape.com For instance, rhodium(I) catalysts can mediate the rearrangement and annulation of bicyclo[1.1.0]butanes derived from dibromocyclopropanes, leading to complex polycyclic scaffolds. nih.gov The key intermediate in these processes is often a rhodium-carbene, generated from the reaction of a dirhodium(II) complex with a diazo compound. nih.gov The choice of ligands on the rhodium catalyst is crucial for controlling reactivity and selectivity, particularly when dealing with substrates that have a tendency to undergo side reactions like β-hydride migration. nih.gov For example, the use of bulky carboxylate ligands on the rhodium catalyst has been shown to improve yields and diastereoselectivity in cyclopropanation reactions. nih.gov

While the direct rhodium-catalyzed cyclopropanation using a dibromocarbene is a specific application, the broader strategy involves the rhodium-catalyzed manipulation of diazo compounds to build complex molecular architectures that can incorporate a dibromo-functionalized moiety. rsc.orgresearchgate.net

Microwave-Induced Reactions in Dibromoalkene Synthesis

Microwave-assisted synthesis has emerged as a significant technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating. anton-paar.comrsc.org This technology has been effectively applied to the synthesis of various dibromoalkenes.

A notable application is the stereoselective synthesis of (Z)-1-bromo-1-alkenes through the microwave-induced debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. organic-chemistry.orgresearchgate.net This reaction, typically conducted in a dimethylformamide (DMF) and triethylamine (Et₃N) system, proceeds rapidly (0.2–1.0 minutes) and in high yields. organic-chemistry.org The high efficiency of microwave heating in this transformation highlights its utility for creating specific isomers of bromoalkenes. organic-chemistry.orgresearchgate.net

Furthermore, microwave irradiation facilitates the rapid debromination of vicinal dibromoalkanes to produce alkenes. researchgate.net In one method, treatment with zinc powder in acetic acid under microwave conditions for just 1-2 minutes results in high yields of the corresponding alkene. researchgate.net Microwave energy has also been employed in the synthesis of more complex heterocyclic structures starting from 1,1-dibromoalkenes, demonstrating the broad applicability of this method. researchgate.netmdpi.com The primary advantages of using microwave induction include significantly reduced reaction times and improved yields, which are critical factors in optimizing synthetic routes. anton-paar.comresearchgate.net

| Reaction Type | Substrate | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Debrominative Decarboxylation | anti-2,3-dibromoalkanoic acids | Microwave, Et₃N/DMF | 0.2–1.0 min | High | organic-chemistry.orgresearchgate.net |

| Debromination | vic-Dibromoalkanes | Microwave, Zn/Acetic Acid | 1–2 min | High | researchgate.net |

| Quaternization | Pyridoxal oxime & phenacyl bromides | Microwave, Acetone (B3395972), 70°C | Short | Up to 94% | researchgate.net |

| Quaternization | Pyridoxal oxime & phenacyl bromides | Conventional Heating | Longer | Lower | researchgate.net |

Optimization of Reaction Conditions and Yields in Dibromopropene Synthesis

The successful synthesis of a target molecule like this compound hinges on the careful optimization of reaction parameters. Factors such as solvent, temperature, catalyst, and base play a crucial role in determining the yield and isomeric purity of the final product.

The synthesis of a closely related compound, (Z)-1,3-dibromo-2-methoxypropene, provides insight into effective optimization strategies. It can be prepared in a high yield of 90% via the dehydrohalogenation of 1,2,3-tribromo-2-methoxypropane using diisopropylamine in dichloromethane. nih.gov This demonstrates that the choice of a suitable base and solvent system is critical for achieving high efficiency in elimination reactions that form the double bond.

Further studies on related syntheses reinforce the importance of parameter optimization. For instance, in the synthesis of unsymmetrical 1,3-diynes from 1,1-dibromoethylenes, it was found that polar aprotic solvents like DMF were beneficial, and the reaction yield was significantly improved by adjusting the temperature and the specific phosphine (B1218219) ligand used with the palladium catalyst. researchgate.net The addition of a base, such as diisopropylethylamine (DIPEA), also enhanced the yield. researchgate.net

In another example, the synthesis of 2,3-dibromo-1-(phenylsulfonyl)-1-propene was achieved in 87% yield by reacting 1-(phenylsulfonyl)-1,2-propadiene with bromine in acetic acid. orgsyn.org The procedure specifies a controlled addition of bromine, a specific reaction time, and a detailed workup sequence involving washes with sodium thiosulfate (B1220275) and sodium bicarbonate to isolate the product in high yield and purity. orgsyn.org Similarly, other syntheses involving 1,3-dibromopropane (B121459) as a starting material have been optimized by using potassium carbonate as the base in acetone under reflux conditions. researchgate.nettandfonline.com

These examples collectively underscore that a systematic approach to optimizing reaction conditions—including solvent, base, temperature, and purification methods—is essential for maximizing the yield and purity of this compound and its derivatives.

| Parameter | Observation/Effect | Example Compound | Reference |

|---|---|---|---|

| Base/Solvent System | Crucial for high-yield dehydrohalogenation. | (Z)-1,3-Dibromo-2-methoxypropene | nih.gov |

| Solvent Polarity | Polar aprotic solvents (e.g., DMF) can be beneficial. | Unsymmetrical 1,3-diynes from 1,1-dibromoethylenes | researchgate.net |

| Temperature | Higher temperatures can improve reaction rates and yields. | Unsymmetrical 1,3-diynes from 1,1-dibromoethylenes | researchgate.net |

| Catalyst/Ligand | Choice of ligand is critical for catalyst efficiency and selectivity. | Palladium-catalyzed cross-coupling | researchgate.net |

| Workup Procedure | Proper quenching and washing steps are vital for purity and yield. | 2,3-Dibromo-1-(phenylsulfonyl)-1-propene | orgsyn.org |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Z 1,3 Dibromo 1 Propene

Nucleophilic Substitution Reactions

The bromine atoms in 1,3-dibromo-1-propene (B2576369) can be displaced by nucleophiles, enabling the formation of new compounds. The reactivity of this compound is largely attributed to the bromine atoms, which are effective leaving groups in substitution reactions.

Allylic Bromide Displacement Mechanisms

In (Z)-1,3-dibromo-1-propene, the allylic bromide is more susceptible to nucleophilic attack than the vinylic bromide. This is a common reactivity pattern observed in similar dihalogenated propenes. For instance, in the related compound 2,3-dihalo-1-(phenylsulfonyl)-1-propene, nucleophiles such as amines or thiophenols readily displace the allylic halide. researchgate.net This preferential reactivity is attributed to the stability of the allylic carbocation intermediate or the lower bond dissociation energy of the allylic C-Br bond compared to the vinylic C-Br bond.

The reaction of 2,3-dihalo-1-(phenylsulfonyl)-1-propenes with ambident nucleophiles, such as β-dicarbonyl compounds, demonstrates tunable regioselectivity based on the reaction conditions. researchgate.net In a medium of sodium hydride/tert-butoxide/THF, the reaction proceeds via an initial allylic SN2 displacement. researchgate.net This is followed by a 5-exo-trig cyclization to yield furan (B31954) derivatives. researchgate.net Conversely, using methoxide (B1231860) in methanol (B129727) leads to an initial addition-elimination at the vinyl sulfone moiety. researchgate.net

Intramolecular Cyclization Mechanisms (e.g., in aziridine (B145994) formation with 1,3-dibromopropene)

This compound is a key reagent in the synthesis of nitrogen-containing heterocycles, such as aziridines. The reaction of chiral N-tert-butanesulfinyl imines with an excess of 1,3-dibromopropene (B8754767) in THF at 50°C leads to the formation of trans-vinylaziridines with high diastereoselectivity. beilstein-journals.org This reaction is believed to proceed through an initial nucleophilic attack of the imine nitrogen on the allylic carbon of 1,3-dibromopropene, displacing the bromide. This is followed by an intramolecular cyclization, where the nitrogen attacks the vinylic carbon, resulting in the formation of the aziridine ring.

A proposed chelation-controlled transition state model helps to explain the observed stereochemistry. beilstein-journals.org The reaction conditions, such as the use of indium metal in a saturated aqueous solution of sodium bromide, can influence the reaction pathway and the resulting products. beilstein-journals.org The synthesis of 2-iminothiazolidines can be achieved through a domino ring-opening cyclization of activated aziridines with isothiocyanates. researchgate.net This process involves a Lewis acid-catalyzed SN2-type ring-opening of the aziridine, followed by a 5-exo-dig cyclization. researchgate.net

| Reactants | Reagents/Conditions | Product | Yield | Diastereoselectivity |

| Chiral N-tert-butanesulfinyl imines, 1,3-dibromopropene | THF, 50°C, 2h | trans-vinylaziridines | Moderate | High |

| Activated aziridines, aryl- and alkyl isothiocyanates | Lewis Acid Catalyst | 2-iminothiazolidines | up to 99% | up to >99% |

Stereospecificity in Nucleophilic Substitution

Nucleophilic substitution reactions involving this compound can exhibit a high degree of stereospecificity. The geometry of the starting alkene plays a crucial role in determining the stereochemistry of the product. This is a well-established principle in the halogenation of alkenes, where the addition of bromine to (E)- and (Z)-alkenes results in different stereoisomers. libretexts.org For example, the addition of bromine to (Z)-2-butene yields a racemic mixture of (2S,3S)- and (2R,3R)-2,3-dibromobutane, demonstrating the stereospecific nature of the reaction. libretexts.org

In the context of nucleophilic substitution, SN2 reactions are known to be stereospecific, proceeding with an inversion of configuration at the reaction center. ualberta.ca This principle is relevant to the displacement of the allylic bromide in this compound. The incoming nucleophile will attack from the side opposite to the leaving group, leading to a predictable stereochemical outcome.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, and this compound serves as a valuable substrate in these transformations.

Vinylic Bromide Coupling in (E)- and (Z)-1,3-Dibromo-2-methoxypropene

Studies on the palladium-catalyzed coupling reactions of (E)- and (Z)-1,3-dibromo-2-methoxypropene have provided insights into the reactivity of the vinylic bromide. acs.orgnih.gov These reactions demonstrate that the vinylic bromide can participate in cross-coupling reactions, allowing for the formation of new carbon-carbon bonds at the sp2-hybridized carbon. The specific conditions of the palladium catalysis, including the choice of ligand and base, are crucial in determining the efficiency and selectivity of the coupling reaction.

The synthesis of substituted cyclic ethers has been achieved through the palladium-catalyzed coupling of halo ketones and halo aldehydes with organotin reagents, highlighting the versatility of palladium catalysis in forming C-C bonds with halogenated substrates. acs.org

Regioselective Attack on π-Allylpalladium Complexes Derived from 1,3-Dibromo-1-propene

The reaction of 1,3-dibromo-1-propene with a palladium(0) source generates a π-allylpalladium complex. The regioselectivity of nucleophilic attack on this complex is highly dependent on the nature of the nucleophile and the ligands on the palladium center. acs.org

The attack of a sodium phenoxide nucleophile on the π-allylpalladium complex derived from 1,3-dibromo-1-propene is strongly regioselective for the central carbon atom. acs.orgacs.org This leads to the formation of a 3-bromo-3-phenoxy-1-palladacyclobutane intermediate, which ultimately yields 1,2-diphenoxy-2-propene. acs.org The presence of electron-donating groups on the phenol (B47542) favors attack at the central carbon, while electron-withdrawing groups shift the regioselectivity towards the terminal carbon. acs.org

A significant shift in regioselectivity is observed when the ligand on the palladium is changed from triphenylphosphine (B44618) (a π-acceptor ligand) to tetramethylethylenediamine (TMEDA). acs.org With TMEDA as the ligand, the attack of the phenoxide nucleophile is directed exclusively to the terminal carbon of the π-allyl complex. acs.org

| Nucleophile | Ligand | Site of Attack |

| Sodium Phenoxide | Triphenylphosphine | Central Carbon |

| Sodium Phenoxide (with electron-donating groups) | Triphenylphosphine | Central Carbon |

| Sodium Phenoxide (with electron-withdrawing groups) | Triphenylphosphine | Terminal Carbon (kinetically) |

| Sodium Phenoxide | Tetramethylethylenediamine (TMEDA) | Terminal Carbon |

| Dimethyl methylmalonate | Triphenylphosphine or TMEDA | Terminal Carbon |

Oxidative Addition Reactions of Dibromoalkenes with Palladium Complexes

The oxidative addition of organic halides to palladium(0) complexes is a fundamental step in many palladium-catalyzed cross-coupling reactions. In the context of dibromoalkenes, such as this compound, this process involves the insertion of the palladium metal center into a carbon-bromine bond, leading to a palladium(II) species. The mechanism of this addition can vary, with concerted and nucleophilic substitution pathways being the most common. organic-chemistry.org The specific pathway is influenced by factors like the nature of the phosphine (B1218219) ligand, the solvent, and the coordination number of the palladium complex. organic-chemistry.orgstackexchange.com

A study on 1,1-dibromo-3,3,3-trifluoro-2-tosyloxypropene demonstrated the preparation of a stable Pd complex through oxidative addition to [Pd(PPh₃)₄]. ucsb.edu This highlights that even complex dibromoalkenes can undergo this fundamental reaction. The use of stoichiometric quantities of palladium can lead to the formation of stable palladium oxidative addition complexes (OACs), which can be isolated and used in subsequent reactions under milder conditions than their catalytic counterparts.

| Factor | Influence on Mechanism | Reference |

|---|---|---|

| Phosphine Ligand Identity (e.g., PF₃, PH₃, PMe₃, PPh₃) | Affects the electronic and steric environment of the palladium center, influencing the preference for concerted vs. nucleophilic substitution pathways. | organic-chemistry.org |

| Solvent (e.g., THF, DMF, Water) | The polarity of the solvent can stabilize charged intermediates, favoring nucleophilic substitution mechanisms. | organic-chemistry.org |

| Coordination Number (Mono- vs. Bis-phosphine) | 12e⁻ PdL complexes tend to favor a 3-centered concerted mechanism, while 14e⁻ PdL₂ complexes often prefer a nucleophilic displacement mechanism. | stackexchange.com |

Intramolecular Bis(carbopalladation) for Fused Bicyclic Systems

Following the initial oxidative addition of a dibromoalkene to a palladium(0) complex, the resulting organopalladium intermediate can undergo intramolecular carbopalladation if a suitable unsaturated moiety, such as an alkene or alkyne, is present within the molecule. In the case of substrates containing more than one double or triple bond, a cascade of these carbopalladation events can occur, leading to the formation of complex polycyclic structures. The intramolecular bis(carbopalladation) of dienes or enynes derived from dibromoalkenes is a powerful strategy for the construction of fused bicyclic systems.

Research has shown that 1,1-dihalo-1-alkenes are effective substrates for generating fused bicyclic compounds, including 5,6-, 6,6-, 6,7-, and 7,7-ring systems, through a bicyclic carbopalladation protocol. libretexts.org The mechanism is proposed to be a stepwise process involving oxidative addition, cyclic carbopalladation, and subsequent β-hydride elimination or another termination step. libretexts.org For instance, the reaction of a 1,1-dibromo-1-alkene containing an additional C=C bond can proceed through a monocyclic intermediate, which upon prolonged reaction time, converts to the final bicyclic product. libretexts.org

This methodology has been applied to the synthesis of various fused ring systems. For example, the palladium-catalyzed cascade cyclization of silylated bromoenynes provides a direct route to bicyclic silylated cyclohexadienes. alrasheedcol.edu.iq Similarly, intramolecular ynamide carbopalladation has been developed as a flexible route to access bicyclic azacycles. libretexts.org These reactions often exhibit high efficiency and selectivity, making them valuable tools in organic synthesis.

| Starting Material Type | Resulting Bicyclic System | Key Mechanistic Steps | Reference |

|---|---|---|---|

| 1,1-Dihalo-1-alkenes with an additional C=C bond | Fused 5,6-, 6,6-, 6,7-, and 7,7-bicyclic compounds | Oxidative addition, cyclic carbopalladation, β-hydride elimination | libretexts.org |

| Silylated bromoenynes | Bicyclic silylated cyclohexadienes | Palladium-catalyzed cascade cyclization | alrasheedcol.edu.iq |

| Bromoenynamides | Bicyclic azacycles (cyclohexadienes) | Intramolecular ynamide carbopalladation/cross-coupling | libretexts.org |

Electrophilic Addition and Dehydrohalogenation Reactions

Bromination Mechanisms of Alkenes via Cyclic Bromonium Ion Intermediates (relevance to dibromopropene formation/reaction)

The formation of dibromopropenes, including this compound, can be achieved through the electrophilic addition of bromine (Br₂) to an appropriate alkene precursor. The generally accepted mechanism for this reaction involves the formation of a cyclic bromonium ion intermediate. libretexts.orgucalgary.cachemguide.net As a bromine molecule approaches the electron-rich π-bond of the alkene, the bromine molecule becomes polarized. The alkene's π electrons act as a nucleophile, attacking the proximal bromine atom and displacing the distal bromide ion. libretexts.orgchemguide.net Simultaneously, a lone pair of electrons from the proximal bromine atom attacks the other carbon of the original double bond, forming a three-membered ring containing a positively charged bromine atom, the cyclic bromonium ion. libretexts.orgchemguide.net

Stereochemical Outcomes of Bromine Addition to Alkene Isomers

The stereochemistry of the starting alkene isomer directly dictates the stereochemistry of the resulting dibromoalkane product due to the anti-addition mechanism. This reaction is stereospecific, meaning that different stereoisomers of the reactant will give different stereoisomers of the product. alrasheedcol.edu.iq

For example, the bromination of (E)-2-butene, which proceeds through anti-addition, results in the formation of the meso-2,3-dibromobutane. In contrast, the bromination of (Z)-2-butene yields a racemic mixture of the two enantiomers of 2,3-dibromobutane. libretexts.orglibretexts.org This is a direct consequence of the backside attack of the bromide ion on the cyclic bromonium ion intermediate formed from each alkene isomer. ladykeanecollege.edu.in Applying this principle to the synthesis of a specific isomer of 1,3-dibromo-1-propene would require careful selection of the starting brominated propene isomer and consideration of the reaction conditions to ensure the desired stereochemical outcome.

| Starting Alkene Isomer | Stereochemistry of Bromine Addition | Product Stereoisomer(s) | Reference |

|---|---|---|---|

| (E)-2-Butene | Anti-addition | meso-2,3-dibromobutane | libretexts.org |

| (Z)-2-Butene | Anti-addition | Racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane | libretexts.org |

| Cyclopentene | Anti-addition | trans-1,2-dibromocyclopentane | libretexts.org |

Dehydrohalogenation for Alkyne and Alkene Formation from Dibromopropene Precursors

Dibromoalkanes, such as those formed from the bromination of alkenes, can serve as precursors for the synthesis of alkynes and alkenes through dehydrohalogenation reactions. This elimination reaction typically involves treating the dibromoalkane with a strong base. libretexts.org The removal of two molecules of hydrogen bromide (HBr) from a vicinal or geminal dibromide leads to the formation of an alkyne. ucsb.edu

The dehydrohalogenation of a vicinal dibromide, like 1,2-dibromopropane, with a strong base such as sodium amide (NaNH₂) proceeds via two successive E2 elimination steps to yield propyne (B1212725). stackexchange.comucsb.edu The first elimination gives a bromoalkene intermediate. The second elimination from this intermediate is often regioselective. The protons on the sp² hybridized carbons are more acidic than those on sp³ hybridized carbons, favoring their removal by the base. stackexchange.com This leads preferentially to the formation of the alkyne over an allene. stackexchange.com

In the case of this compound, treatment with a strong base could potentially lead to different products depending on which proton is removed. Deprotonation at C1 followed by elimination of the C3 bromine would be a possibility, though dehydrohalogenation involving the vinylic bromide is also a likely pathway. The specific reaction conditions, particularly the choice of base and solvent, would be critical in determining the major product.

Lithium-Halogen Exchange and Related Organometallic Reactivity

Lithium-halogen exchange is a powerful and widely used method for the preparation of organolithium compounds. This reaction involves the exchange of a halogen atom in an organic halide with a lithium atom from an organolithium reagent, typically n-butyllithium or tert-butyllithium. harvard.edu For vinyl halides, this exchange is known to be very fast and stereospecific, proceeding with retention of the configuration of the double bond. harvard.edu This means that the (Z)-configuration of this compound would be retained in the resulting vinyllithium (B1195746) species.

The mechanism of lithium-halogen exchange is thought to involve the formation of an "ate-complex," a key intermediate in what can be considered a nucleophilic-like mechanism. pku.edu.cn The stability of the carbanionic character of the organolithium species plays a role in the position of the equilibrium, with sp²-hybridized carbanions being more stable than sp³-hybridized ones. harvard.edu

In the case of dibromoalkenes, such as 1,1-dibromoalkenes, the lithium-halogen exchange can be selective. Theoretical studies have shown that the sterically more constrained bromine atom is preferentially exchanged. nih.gov For this compound, the vinylic bromine is expected to undergo exchange more readily than the allylic bromine, leading to the formation of (Z)-3-bromo-1-propenyllithium. This resulting organolithium reagent is a potent nucleophile and can be used in a variety of subsequent reactions to form new carbon-carbon bonds. The reactivity of such species is influenced by factors such as aggregation state and the solvent system used. pku.edu.cn The presence of the remaining bromine atom in the molecule opens up possibilities for further intramolecular reactions, such as cyclization.

| Characteristic | Description | Reference |

|---|---|---|

| Stereochemistry | Proceeds with retention of configuration for vinyl halides. | harvard.edu |

| Reaction Rate | Extremely fast, can be faster than proton transfer. | harvard.edu |

| Mechanism | Involves the formation of an intermediate "ate-complex". | pku.edu.cn |

| Selectivity in Dibromoalkenes | Often favors exchange at the more sterically hindered bromine atom. | nih.gov |

| Reactivity of Product | The resulting organolithium is a strong nucleophile. | msu.edu |

Radical Reactions Involving this compound and Analogs

The reactivity of this compound in radical reactions is primarily governed by the presence of allylic hydrogen atoms. The carbon atom adjacent to the carbon-carbon double bond is known as the allylic position, and the hydrogen atoms attached to it are susceptible to abstraction by radicals. This susceptibility is due to the formation of a resonance-stabilized allylic radical intermediate.

The general mechanism for radical reactions, such as allylic halogenation, proceeds through a chain reaction involving three distinct stages: initiation, propagation, and termination. jove.comump.edu.my Initiation typically involves the homolytic cleavage of a weak bond in a radical initiator, like peroxides or N-bromosuccinimide (NBS), often induced by heat or ultraviolet (UV) light to generate a small number of radicals. ump.edu.myucr.edu These radicals then initiate the propagation steps, where the radical reacts with the substrate to form a new radical, which continues the chain. ump.edu.myuky.edu The reaction concludes when two radicals combine in a termination step. jove.com

The stability of the carbon radical formed during the propagation stage is a critical factor determining the reaction's regioselectivity. Allylic radicals are significantly more stable than their alkyl counterparts due to the delocalization of the unpaired electron over the π-system. libretexts.orglibretexts.org This enhanced stability is reflected in the lower C-H bond dissociation energy (BDE) at the allylic position compared to other positions. ump.edu.mylibretexts.org

Interactive Table 1: General Order of Free Radical Stability This table illustrates the relative stability of various types of carbon-centered free radicals.

| Radical Type | Example Structure | Relative Stability |

| Allylic | CH2=CH-CH2• | Most Stable |

| Tertiary Alkyl | (CH3)3C• | ↓ |

| Secondary Alkyl | (CH3)2CH• | ↓ |

| Primary Alkyl | CH3CH2• | ↓ |

| Vinylic | CH2=CH• | Least Stable |

| Data sourced from references libretexts.orglibretexts.org. |

Interactive Table 2: Comparison of C-H Bond Dissociation Energies (BDEs) This table provides typical bond dissociation energies, demonstrating why allylic hydrogens are preferentially abstracted in radical reactions.

| Bond Type | Bond Dissociation Energy (kcal/mol) |

| Vinylic (C=C-H ) | ~111 |

| Primary Alkyl (R-CH2-H ) | ~98 |

| Secondary Alkyl (R2-CH-H ) | ~96 |

| Tertiary Alkyl (R3-C-H ) | ~93 |

| Allylic (C=C-C-H ) | ~88 |

| Data sourced from reference libretexts.org. |

In the specific case of this compound, radical abstraction of a hydrogen atom from the C3 position would generate a resonance-stabilized 1,3-dibromoallyl radical. The propagation steps for allylic bromination using a reagent like N-bromosuccinimide (NBS) would proceed as follows:

Hydrogen Abstraction: A bromine radical (Br•), formed during initiation, abstracts an allylic hydrogen from this compound, yielding hydrogen bromide (HBr) and the 1,3-dibromoallyl radical. libretexts.orglibretexts.org

Halogenation of the Radical: The newly formed allylic radical reacts with a molecule of bromine (Br2) to give a tribromopropene product and a new bromine radical (Br•), which can continue the chain reaction. libretexts.org

The use of N-bromosuccinimide is crucial in these reactions as it serves to maintain a very low concentration of Br2 and HBr. jove.com NBS reacts with the HBr produced during the first propagation step to generate the Br2 needed for the second propagation step. libretexts.org This low concentration of Br2 minimizes competitive ionic addition of bromine across the double bond, favoring the desired radical substitution pathway. jove.com

Due to the resonance in the unsymmetrical 1,3-dibromoallyl radical intermediate, a mixture of products can be anticipated. The subsequent reaction with bromine can potentially occur at either end of the delocalized radical system, which could lead to the formation of both 1,1,3-tribromopropene and 1,3,3-tribromopropene.

Studies on analogs provide further insight into this reactivity. The free-radical addition of HBr to propadiene, for instance, results primarily in 2-bromopropene. nih.gov The allylic bromination of propene itself with NBS is a classic example that yields 3-bromopropene. masterorganicchemistry.com Research on (Z)-1,3-dibromo-2-methoxypropene, a structural analog, has shown that it can be isomerized to the (E)-isomer via UV irradiation, a photochemical process that can proceed through radical intermediates. researchgate.netacs.org

Interactive Table 3: Examples of Allylic Bromination in Propene Analogs This table shows the typical starting materials and products for allylic bromination reactions.

| Starting Material | Reagent/Conditions | Major Product(s) |

| Propene | NBS, Peroxide/Heat | 3-Bromopropene jove.commasterorganicchemistry.com |

| Cyclohexene | NBS, CCl4, Light | 3-Bromocyclohexene libretexts.orglibretexts.org |

| 1-Octene | NBS | 3-Bromo-1-octene and 1-Bromo-2-octene libretexts.org |

| Data sourced from references jove.comlibretexts.orglibretexts.orgmasterorganicchemistry.com. |

Advanced Applications of Z 1,3 Dibromo 1 Propene in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate

The distinct reactivity of the two bromine atoms in (Z)-1,3-dibromo-1-propene allows it to serve as a potent intermediate in the synthesis of various cyclic structures. The allylic bromide is susceptible to nucleophilic displacement, while the vinylic bromide can participate in transition-metal-catalyzed cross-coupling reactions. This differential reactivity is harnessed to construct carbocyclic and heterocyclic ring systems.

Preparation of Indene (B144670) Derivatives

This compound and its precursors are implicated in the synthesis of halogenated indene derivatives. Research has shown that 2-alkynylbenzaldoximes can undergo an unusual bromination reaction mediated by N-Bromosuccinimide (NBS) to yield 1,3-dibromo-2-aryl-1H-indenes. acs.org This transformation represents an interesting synthetic pathway that diverts from the expected isoquinoline (B145761) N-oxide formation, providing a route to highly functionalized indene cores. acs.org While this specific example involves the formation of a dibromo-indene from a different starting material, it highlights the utility of bromo-alkene motifs in constructing the indene skeleton. The general strategy often involves palladium-catalyzed pathways to form aryl-substituted indenes, where halo-indenes serve as convenient starting materials for cross-coupling reactions like the Suzuki-Miyaura protocol. nih.gov

Synthesis of Cyclic Ethers

The synthesis of cyclic ethers can be achieved using functionalized derivatives of 1,3-dibromo-1-propene (B2576369). For instance, (Z)-1,3-dibromo-2-methoxypropene, a closely related derivative, serves as a valuable three-carbon unit for building such structures. organic-chemistry.orgacs.org In these systems, the allylic bromide can undergo nucleophilic displacement by an oxygen nucleophile, while the vinylic bromide remains available for subsequent transformations, or vice-versa. Palladium-catalyzed coupling reactions of the vinylic bromide are particularly effective. organic-chemistry.orgacs.org This strategy is part of a broader class of reactions where halo-ketones or halo-aldehydes are coupled with organotin reagents under palladium catalysis to form substituted cyclic ethers. acs.org While direct application of the parent this compound is less documented, the reactivity of its derivatives underscores its potential in intramolecular cyclizations to form oxygen-containing rings.

Precursor for Furans and Cyclopentenones (utilizing derivatives like 2,3-dibromo-1-(phenylsulfonyl)-1-propene)

A highly valuable application of 1,3-dibromo-1-propene chemistry involves the use of its derivative, 2,3-dibromo-1-(phenylsulfonyl)-1-propene (DBP), as a versatile reagent for synthesizing substituted furans and cyclopentenones. DBP acts as a dielectrophile, reacting with 1,3-dicarbonyl compounds under basic conditions to afford these important five-membered rings. organic-chemistry.orgorganic-chemistry.org

The synthesis of furans proceeds when DBP is treated with 1,3-diketones in the presence of a base like sodium methoxide (B1231860). researchgate.net The reaction mechanism involves a Michael addition followed by intramolecular displacement of the bromides. This methodology provides a straightforward route to 2,4-disubstituted furans, which are otherwise challenging to prepare. beilstein-journals.org The phenylsulfonyl group in the product offers a handle for further functionalization before being removed via oxidative or reductive desulfonylation. researchgate.net

Similarly, DBP reacts with β-substituted diketones and β-ketoesters to provide access to a variety of 2,3-disubstituted cyclopentenones. organic-chemistry.orgorganic-chemistry.org This method has been successfully applied to the synthesis of natural products like cis-jasmone. organic-chemistry.org The reaction provides a simple and general approach for constructing these valuable cyclic α-enone systems.

| Starting Dicarbonyl Compound | Product Type | Example Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4-Pentanedione | Furan (B31954) | 2-Methyl-4-[(phenylsulfonyl)methyl]furan | Not specified | |

| 3-Methyl-2,4-pentanedione | Cyclopentenone | 2-Methyl-3-[(phenylsulfonyl)methyl]-2-cyclopenten-1-one | Not specified | |

| Various 1,3-Diketones | 2,4-Disubstituted Furans | General Class | 60-92 | researchgate.net |

Building Blocks for Stereoselective Construction of Diverse Molecular Architectures

The defined geometry of the double bond in this compound makes it an excellent building block for syntheses where stereochemical control is crucial. Its ability to participate in stereospecific and stereoselective reactions is key to constructing complex molecules with precise three-dimensional arrangements.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Vinylaziridines)

This compound is utilized in the diastereoselective synthesis of vinylaziridines, an important class of nitrogen-containing heterocycles. The reaction typically involves the treatment of chiral N-tert-butanesulfinyl imines with 1,3-dibromopropene (B8754767). mdpi.comresearchgate.net The process can occur via a two-step protocol involving a bromoallylation followed by an intramolecular cyclization. mdpi.com

The initial addition of an organometallic reagent derived from 1,3-dibromopropene to the chiral imine proceeds with high facial diastereoselectivity, leading to a homoallylic amine intermediate. mdpi.com Subsequent treatment with a base, such as potassium hexamethyldisilazide, induces an intramolecular nucleophilic substitution to form the aziridine (B145994) ring. mdpi.com This cyclization step is stereospecific. The reaction conditions can be optimized to favor the formation of trans-vinylaziridines in moderate to good yields and with high diastereoselectivities. mdpi.comresearchgate.net

| Iminie Substrate Type | Key Reagents | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Chiral N-tert-butanesulfinyl aldimines | 1,3-Dibromopropene, Indium, NaBr(aq) | Bromoallylated homoallylamine | High (anti/syn mixture) | mdpi.com |

| Bromoallylated homoallylamine | Potassium hexamethyldisilazide (KHMDS) | trans-Vinylaziridines | High (stereospecific cyclization) | mdpi.com |

| Chiral N-tert-butanesulfinyl imines | 1,3-Dibromopropene, THF | trans-Vinylaziridines | High | researchgate.net |

Stereoselective Construction of 1,3-Dienes

The stereoselective synthesis of conjugated 1,3-dienes is a cornerstone of organic synthesis, and this compound serves as a valuable precursor in this context. acs.org The strategy relies on the selective reaction of the vinylic bromide via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling. organic-chemistry.org This allows the (Z)-geometry of the starting material to be transferred to the final diene product.

The palladium-catalyzed cross-coupling of the vinylic bromide in this compound derivatives with various organometallic partners (e.g., organoboranes or organozincs) provides a powerful method for constructing substituted 1,3-dienes with defined stereochemistry. organic-chemistry.org For example, potassium (Z)-alkenyltrifluoroborates can be coupled with (Z)-alkenyl bromides to stereoselectively produce (Z,Z)-conjugated dienes. organic-chemistry.org The ability to perform a one-pot borylation-coupling sequence further enhances the utility of this approach. organic-chemistry.org These methods are crucial as the stereochemical outcome of subsequent reactions involving the diene, such as cycloadditions, is dependent on the olefin geometry.

Preparation of (Z)-Iodo Olefins from Dihydrooxasilines

The synthesis of (Z)-iodo olefins from dihydrooxasiline precursors represents a notable transformation in organic chemistry. acs.org While direct synthesis utilizing this compound as a starting material for this specific pathway is not prominently documented, the methodology for producing (Z)-iodo olefins from dihydrooxasilines is a well-established process. This transformation is significant for creating stereodefined iodoalkenes, which are valuable intermediates for further synthetic elaborations.

The general approach involves a relay ring-closing metathesis to form the dihydrooxasiline ring, which then serves as a precursor to the desired (Z)-iodo olefin. acs.org The process underscores a strategic use of silicon tethers to control the geometry of the resulting double bond. Although the direct involvement of this compound is not specified in this context, the synthesis of other halogenated olefins often serves as a benchmark for stereoselective methods. For instance, the bromoboration of propyne (B1212725) can lead to (Z)-alkenylpinacolboronates, which upon iodinolysis, yield (Z)-alkenyl iodides with high isomeric purity. acs.org

Formation of Trisubstituted Olefins via Palladium-Catalyzed Elaboration

This compound is a valuable substrate for creating complex trisubstituted olefins through palladium-catalyzed cross-coupling reactions. The molecule features two distinct carbon-bromine bonds: a vinylic bromide at the C1 position and an allylic bromide at the C3 position. This differential reactivity can be exploited for selective functionalization.

The vinylic C-Br bond is particularly amenable to classic palladium-catalyzed cross-coupling reactions such as the Suzuki, Negishi, and Stille reactions. By carefully selecting the reaction conditions, the vinylic position can react preferentially, leaving the allylic bromide intact for subsequent transformations. This allows for a stepwise elaboration of the molecule.

In a typical Suzuki coupling, this compound would be reacted with an organoboron compound in the presence of a palladium catalyst and a base. This selectively replaces the vinylic bromine with the organic group from the boronic acid or ester, yielding a (Z)-3-bromo-1-substituted-1-propene. The resulting disubstituted alkene preserves the Z-geometry of the double bond and contains an allylic bromide that can be used in further synthetic steps, leading to the formation of a trisubstituted olefin. The formation of trisubstituted (Z)-alkenes is a significant achievement, as these motifs are present in many biologically active molecules. acs.org

Table 1: Hypothetical Palladium-Catalyzed Suzuki Coupling of this compound

| Coupling Partner (R-B(OH)₂) | Product (Trisubstituted Olefin Precursor) |

| Phenylboronic acid | (Z)-3-bromo-1-phenyl-1-propene |

| 4-Methoxy-phenylboronic acid | (Z)-3-bromo-1-(4-methoxyphenyl)-1-propene |

| Thiophene-2-boronic acid | (Z)-3-bromo-1-(thiophen-2-yl)-1-propene |

| Cyclohexylboronic acid | (Z)-3-bromo-1-cyclohexyl-1-propene |

C3-Bridging Reagent in Macromolecular and Heterocyclic Chemistry

The bifunctional nature of this compound, with reactive centers at both ends of its three-carbon chain, makes it an effective C3-bridging reagent. This characteristic is particularly useful in the synthesis of both heterocyclic and macromolecular structures. It can react with dinucleophiles to form six-membered rings or to link monomer units in polymerization reactions.

In heterocyclic chemistry, this compound can serve as a building block for various ring systems. For example, reaction with a dinucleophile such as a 1,3-dicarbonyl compound, a diamine, or a compound containing both a thiol and an amino group could lead to the formation of a six-membered heterocyclic ring containing the C-C-C backbone of the propene. The double bond from the original reagent would be incorporated into the new ring, providing a site for further functionalization. The synthesis of furans and cyclopentenones from the related compound 2,3-dibromo-1-(phenylsulfonyl)-1-propene illustrates the utility of dibromopropene scaffolds in building complex cyclic molecules. orgsyn.org

In macromolecular chemistry, this compound can be used as a cross-linking agent or as a monomer in condensation polymerization. Its ability to connect two polymer chains or monomer units via its two bromine atoms introduces a three-carbon, unsaturated bridge into the polymer backbone. This can influence the polymer's physical properties, such as its rigidity, thermal stability, and processability.

Contributions to Historical Reactions in Organic Chemistry (e.g., Freund Reaction utilizing 1,3-dibromopropane)

The reaction of 1,3-dibromopropane (B121459) with zinc dust leads to the formation of cyclopropane (B1198618) through an intramolecular reductive cyclization. vedantu.comyoutube.com This reaction demonstrates the ability of a three-carbon chain with leaving groups at both ends to form a stable three-membered ring.

The presence of a double bond in this compound would lead to different and more complex outcomes if subjected to Freund-type reaction conditions. The vinylic bromide is generally less reactive than the alkyl bromide in this type of reaction, while the allylic bromide is more reactive. Intramolecular cyclization could potentially lead to the formation of methylenecyclopropane (B1220202) or undergo other rearrangement pathways. The study of such reactions contributes to a deeper understanding of the reactivity of unsaturated halogenated hydrocarbons compared to their saturated counterparts.

Spectroscopic and Theoretical Characterization Studies of Z 1,3 Dibromo 1 Propene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed information about the hydrogen and carbon frameworks.

The ¹H NMR spectrum is paramount for distinguishing between the (Z) and (E) isomers of 1,3-dibromo-1-propene (B2576369). The key differentiating factor is the magnitude of the vicinal coupling constant (³J) between the two vinylic protons on the C1 and C2 carbons.

In (Z)-1,3-Dibromo-1-propene, the vinylic protons (H1 and H2) are in a cis arrangement. This geometry typically results in a smaller coupling constant, generally in the range of 6-14 Hz. libretexts.org In contrast, the trans arrangement in the (E)-isomer leads to a larger coupling constant, typically between 11-18 Hz. libretexts.org

The spectrum of this compound is expected to show three distinct signals:

A doublet of doublets for the vinylic proton at C1 (H-C1=CBr).

A multiplet for the vinylic proton at C2 (=CH-CH₂Br), which is split by the proton at C1 and the two protons at C3.

A doublet for the allylic methylene (B1212753) protons at C3 (-CH₂Br), split by the vinylic proton at C2.

The chemical shifts are influenced by the electronegative bromine atoms. The vinylic protons are deshielded and appear downfield, while the allylic protons are also shifted downfield compared to a standard alkane.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted values based on analogous structures and established NMR principles)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 (Br-CH=) | 6.2 - 6.5 | dd (doublet of doublets) | ³J_H1,H2 ≈ 7-10 (cis); ⁴J_H1,H3_ ≈ 1-2 |

| H-2 (=CH-CH₂) | 5.9 - 6.2 | dt (doublet of triplets) | ³J_H2,H1_ ≈ 7-10 (cis); ³J_H2,H3_ ≈ 6-8 |

| H-3 (-CH₂-Br) | 3.9 - 4.2 | d (doublet) | ³J_H3,H2_ ≈ 6-8 |

The ¹³C NMR spectrum provides direct evidence of the three unique carbon environments in the this compound molecule. docbrown.info The chemical shifts are significantly affected by the bromine substituents.

C1: This vinylic carbon is directly bonded to a bromine atom, causing a significant downfield shift, though the "heavy atom effect" of bromine can moderate this compared to chlorine or fluorine.

C2: The second vinylic carbon is shifted downfield due to being part of a double bond, but less so than C1.

C3: This allylic carbon is an sp³-hybridized carbon bonded to a bromine atom, resulting in a downfield shift into the typical range for alkyl halides. oregonstate.edu

The specific stereochemistry (Z vs. E) can induce minor differences in the ¹³C chemical shifts due to steric (γ-gauche) effects, but the primary differentiation is more reliably achieved through ¹H NMR coupling constants.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on substituent effects on propene)

| Carbon Assignment | Hybridization | Predicted Chemical Shift (δ, ppm) |

| C1 (=CHBr) | sp² | 110 - 120 |

| C2 (=CH-) | sp² | 125 - 135 |

| C3 (-CH₂Br) | sp³ | 30 - 40 |

Vibrational Spectroscopy Analysis (IR and Raman)

Vibrational spectroscopy probes the molecular bonds and functional groups present in a molecule.

Key expected absorption bands include:

C-H stretching (vinylic): A sharp band appearing just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.

C-H stretching (allylic): Bands appearing just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

C=C stretching: A moderate to weak absorption in the 1640-1680 cm⁻¹ region. The intensity of this band can be variable depending on the dipole moment change during vibration.

C-H bending: Out-of-plane (wagging) deformations for the cis-disubstituted alkene are expected in the 675-730 cm⁻¹ range.

C-Br stretching: Strong absorptions in the fingerprint region, typically between 500 and 700 cm⁻¹.

Table 3: Predicted Principal Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Vinylic (=C-H) | 3010 - 3100 | Medium |

| C-H Stretch | Allylic (-CH₂-) | 2850 - 2960 | Medium |

| C=C Stretch | Alkene | 1640 - 1680 | Medium-Weak |

| C-H Bend (out-of-plane) | cis-Alkene | 675 - 730 | Strong |

| C-Br Stretch | Alkyl & Vinylic Halide | 500 - 700 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the most significant feature in the Raman spectrum is expected to be the C=C stretching vibration. google.com Symmetrical, non-polar bonds often produce strong Raman signals, while their IR signals can be weak. Therefore, the C=C stretch of the dibromopropene molecule should be easily identifiable and intense in the Raman spectrum.

The C-Br stretching vibrations would also be present, typically as strong signals in the lower frequency region of the spectrum. Analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational modes. uci.edu

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound is distinguished by the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).

This isotopic distribution results in a characteristic pattern for the molecular ion and any bromine-containing fragments. The molecular ion (M⁺) peak will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), corresponding to [C₃H₄⁷⁹Br₂]⁺ and [C₃H₄⁷⁹Br⁸¹Br]⁺ and [C₃H₄⁸¹Br₂]⁺. This gives a distinctive M:M+2:M+4 peak ratio of approximately 1:2:1.

The most likely fragmentation pathway involves the cleavage of the C-Br bond at the allylic position (C3), which is relatively weak. This cleavage results in the loss of a bromine radical (•Br) to form a stable, resonance-delocalized allyl cation [C₃H₄Br]⁺. This fragment ion would also exhibit an isotopic signature with two peaks of nearly equal intensity at m/z 119 and 121. libretexts.org Further fragmentation could involve the loss of the second bromine atom.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value (Isotopes) | Predicted Fragment Ion | Fragmentation Pathway |

| 198 / 200 / 202 | [C₃H₄Br₂]⁺ (Molecular Ion) | Electron Ionization |

| 119 / 121 | [C₃H₄Br]⁺ | Loss of •Br from C3 |

| 41 | [C₃H₅]⁺ | Loss of Br₂ (less common) or HBr + Br |

| 39 | [C₃H₃]⁺ | Loss of H₂ from [C₃H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₃H₄Br₂. nih.gov Due to the presence of two bromine atoms, the isotopic pattern in the mass spectrum is highly characteristic. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion [M]⁺, with relative intensities of roughly 1:2:1.

The confirmation of the molecular formula is achieved by comparing the experimentally measured accurate mass of the monoisotopic peak (containing only the most abundant isotopes, ¹²C, ¹H, and ⁷⁹Br) with the theoretically calculated mass. The monoisotopic mass for C₃H₄⁷⁹Br₂ is calculated to be 197.86798 Da. nih.gov HRMS analysis of this compound would be expected to yield a measured mass that corresponds to this theoretical value within a very low error margin (typically < 5 ppm), thus confirming the molecular formula C₃H₄Br₂. cas.cn

Table 1: HRMS Data for Molecular Formula Confirmation of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₄Br₂ | nih.govnih.gov |

| Calculated Monoisotopic Mass | 197.86798 Da | nih.gov |

| Calculated Exact Mass | 199.86593 Da | nih.gov |

| Nominal Mass | 200 Da | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion [C₃H₄Br₂]⁺•) and analyzing the resulting product ions. The fragmentation pattern is a molecular fingerprint that helps elucidate the connectivity of atoms.

The fragmentation of organohalides in electron ionization mass spectrometry is often initiated by the cleavage of the carbon-halogen bond. libretexts.org For this compound, the fragmentation pathways are influenced by the presence of two bromine atoms and a double bond.

A plausible fragmentation pathway for this compound is as follows:

Loss of a Bromine Radical: The molecular ion ([C₃H₄Br₂]⁺•, m/z 198/200/202) can readily lose a bromine radical (•Br) from either the vinylic (C1) or allylic (C3) position. Loss of the allylic bromine is generally more favorable, leading to the formation of a stable allyl cation (m/z 119/121).

Loss of Hydrogen Bromide (HBr): Another common fragmentation route involves the elimination of a neutral hydrogen bromide (HBr) molecule, resulting in a fragment ion at m/z 118/120.

Formation of Propargyl Cation: Subsequent fragmentation of the [C₃H₃Br]⁺ ion (m/z 118/120) through the loss of the second bromine atom can lead to the formation of the highly stable propargyl cation [C₃H₃]⁺ at m/z 39.

Table 2: Plausible Mass Fragments of this compound in MS/MS

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula | Notes |

| 198/200/202 | Molecular Ion | [C₃H₄Br₂]⁺• | Precursor ion with characteristic 1:2:1 isotopic pattern. |

| 119/121 | Bromopropenyl Cation | [C₃H₄Br]⁺ | Formed by the loss of a •Br radical. |

| 118/120 | Bromopropynyl/Allenic Ion | [C₃H₃Br]⁺• | Formed by the loss of HBr. |

| 39 | Propargyl Cation | [C₃H₃]⁺ | A common and stable fragment in the mass spectra of propenyl compounds. |

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry serves as a powerful complement to experimental data, providing insights into molecular properties that can be difficult or impossible to measure directly. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used for these investigations. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Properties and Orbital Energies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. arxiv.orgresearchgate.net It is effective for calculating properties such as molecular orbital energies, electron density distribution, and molecular electrostatic potential. researchgate.net These calculations are crucial for understanding the reactivity and kinetic stability of a molecule.

For this compound, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: The energy of the LUMO relates to the ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

DFT studies, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), can map the electron density and electrostatic potential, revealing the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net In this compound, the π-system of the double bond is expected to be an area of high electron density, while the regions around the electronegative bromine atoms would be relatively electron-deficient.

Conformational Analysis and Energy Minimization of this compound

While the Z-configuration of the double bond is fixed, this compound possesses conformational flexibility due to rotation around the C2-C3 single bond. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule.

Theoretical investigations using computational methods can determine the potential energy surface for this rotation. The dihedral angle (Br-C1-C2-C3) is fixed by the Z-geometry, but the dihedral angle describing the rotation around the C2-C3 bond (H-C2-C3-Br) can vary. The stability of different conformers is primarily governed by steric interactions. The cis arrangement of the bromine atoms across the double bond already introduces significant steric strain. The rotation around the C2-C3 bond will seek a minimum energy conformation that reduces the interaction between the allylic bromine and the vinylic hydrogen and bromine atoms.

Energy minimization calculations, often performed using methods like MMFF94 or DFT, can identify the lowest energy conformers. nih.gov It is expected that the most stable conformer would have the allylic bromine positioned to minimize steric clash with the vinylic bromine, likely corresponding to a gauche or anti-periplanar arrangement relative to the double bond.

Table 3: Key Concepts in Conformational Analysis of this compound

| Concept | Description | Relevance to this compound |

| Rotatable Bond | The C2-C3 single bond. | Rotation around this bond gives rise to different conformers. |

| Dihedral Angle | The angle defining the relative positions of atoms on adjacent carbons (e.g., H-C2-C3-Br). | Varies during rotation, determining the molecular conformation. |

| Steric Hindrance | Repulsive interactions between non-bonded atoms. | A major factor determining conformational stability, especially between the bulky bromine atoms. |

| Energy Minimization | A computational process to find the geometry with the lowest potential energy. | Identifies the most stable and probable conformer(s) of the molecule. |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental spectra or even help in structure revision. mdpi.comescholarship.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of DFT. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach. mdpi.com Calculations are typically performed on geometries that have been optimized at a suitable level of theory (e.g., B3LYP/6-31G(d,p)). nih.gov The computed isotropic shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predictions can be remarkably accurate, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 3 ppm for ¹³C, which is invaluable for assigning complex spectra. mdpi.com

Vibrational Frequencies: Theoretical vibrational (infrared) spectra can be calculated using quantum mechanical methods. The calculation provides the frequencies and intensities of the fundamental vibrational modes of the molecule. smu.edu Harmonic frequency calculations are straightforward but tend to overestimate experimental frequencies due to the neglect of anharmonicity. scispace.com Therefore, the calculated frequencies are often multiplied by an empirical scaling factor (typically between 0.95 and 0.98) to achieve better agreement with experimental data. researchgate.net These calculations are useful for assigning specific absorption bands in an experimental IR spectrum to particular molecular motions, such as C=C stretching, C-H bending, or C-Br stretching.

Table 4: Common Computational Methods for Spectroscopic Prediction

| Spectrum | Computational Method | Typical Level of Theory | Output |

| NMR | GIAO (Gauge-Independent Atomic Orbital) | DFT (e.g., B3LYP, ωB97X-D) with basis sets like 6-31G(d,p) or def2-SVP. mdpi.com | Isotropic shielding constants, converted to chemical shifts (δ in ppm). |

| IR | Harmonic Frequency Calculation | DFT (e.g., B3LYP) with basis sets like 6-31G(d,p). | Vibrational frequencies (cm⁻¹) and intensities (km/mol). |

Environmental Fate and Degradation Mechanisms in Academic Contexts

Hydrolysis Pathways of Halogenated Propenes in Aquatic and Soil Systems

Hydrolysis represents a primary abiotic degradation pathway for halogenated propenes in water and soil. Studies on the analogous compound 1,3-dichloropropene (B49464) (1,3-D) show that the initial step in this process is the conversion of the parent compound to its corresponding alcohol. nih.govcore.ac.uk For (Z)-1,3-Dibromo-1-propene, this pathway would involve the substitution of a bromine atom with a hydroxyl group to form (Z)-3-bromoallyl alcohol. This initial transformation is critical as it significantly alters the chemical properties and subsequent environmental behavior of the molecule.

The rate of hydrolysis for halogenated propenes is highly dependent on environmental parameters. Research on 1,3-dichloropropene has demonstrated that hydrolysis follows pseudo-first-order kinetics and is significantly influenced by pH. nih.gov The reaction is generally inhibited by low pH (acidic conditions) and favored by high pH (alkaline conditions). nih.govmdpi.com Temperature also plays a crucial role, with higher temperatures typically accelerating the hydrolysis rate.

In soil environments, moisture content is a key factor; the hydrolysis rate constant has been observed to increase with higher soil moisture. nih.gov For instance, at 20°C in a soil with 10% moisture, over 60% of applied 1,3-dichloropropene was found to hydrolyze within 30 days. nih.govmdpi.com While specific kinetic data for this compound is limited, the principles observed for dichlorinated analogs provide a strong framework for predicting its behavior.

Interactive Data Table: Influence of Environmental Conditions on Hydrolysis Rate of Halogenated Propenes Data based on qualitative findings for 1,3-dichloropropene.

| Parameter | Condition | Relative Hydrolysis Rate |

|---|---|---|

| pH | Low (Acidic) | Slow |

| Neutral | Moderate | |

| High (Alkaline) | Fast | |

| Temperature | Low | Slow |

| High | Fast | |

| Soil Moisture | Low | Slow |

| High | Fast |

Soil composition significantly impacts the degradation kinetics of halogenated compounds. Studies have shown that soil organic matter can promote the degradation of 1,3-dichloropropene through direct substitution reactions. nih.govmdpi.com An increase in soil organic matter content has been correlated with increased adsorption of the compound, which can, in turn, reduce its mobility and potential for offsite movement. nih.gov Conversely, soil particle size and mineralogy appear to have a minimal effect on the hydrolysis rate of 1,3-dichloropropene. nih.govmdpi.com These findings suggest that amendments with organic wastes could be a strategy to enhance the degradation of this compound in contaminated soils by increasing both adsorption and abiotic degradation rates.

Photolytic and Radiolytic Degradation Studies

Photodegradation, driven by solar radiation, is another significant pathway for the transformation of organic compounds in the environment.

While direct photolysis studies on this compound are not widely available, research on related brominated compounds demonstrates that the carbon-bromine (C-Br) bond is susceptible to cleavage by UV light. researchgate.netresearchgate.net Theoretical and experimental studies on 1,3-dibromopropane (B121459) show that absorption of UV photons can lead to the dissociation of the C-Br bond, generating bromine radicals and brominated alkyl radicals. researchgate.netresearchgate.net A similar mechanism is anticipated for this compound, where UV irradiation would likely induce the homolytic cleavage of a C-Br bond to yield a bromine radical and a (Z)-3-bromoprop-1-en-1-yl radical. These highly reactive radical species would then participate in a cascade of secondary reactions. Studies on other brominated organic compounds, such as dibromophenols, confirm their degradation in aqueous solutions upon UV irradiation, leading to the release of bromide ions and eventual mineralization. nih.gov

In the atmosphere, the primary degradation mechanism for most organic compounds is reaction with photochemically-produced hydroxyl radicals (•OH). wikipedia.org These radicals, often called the "detergent" of the atmosphere, are highly reactive and initiate oxidation chains. wikipedia.org For halogenated alkenes like this compound, the reaction with •OH radicals is expected to be rapid. The reaction can proceed via two main pathways: addition of the •OH radical to the carbon-carbon double bond or abstraction of a hydrogen atom. The presence of the double bond makes the addition pathway particularly favorable and fast.

While a specific rate constant for this compound is not available, data for the related saturated compound, 1,3-dibromopropane, can provide a baseline. The atmospheric half-life for vapor-phase 1,3-dibromopropane, reacting with •OH radicals, is estimated to be 19 days. nih.gov Due to the presence of the reactive double bond, the atmospheric half-life of this compound is expected to be significantly shorter.

Microbial Biotransformation and Biodegradation Research

Microbial action is a critical terminal step in the complete degradation of many organic pollutants. Research has shown that various microorganisms are capable of degrading halogenated hydrocarbons. The biodegradation of brominated compounds often involves enzymatic dehalogenation, where the carbon-halogen bond is cleaved. mdpi.com

Studies on 1,3-dichloropropene have identified bacterial strains, such as Pseudomonas cichorii and Rhodococcus sp., capable of utilizing the compound. nih.govcore.ac.ukresearchgate.net The degradation is often cometabolic, requiring the presence of another suitable organic substrate to proceed. core.ac.uk The proposed pathway for 1,3-dichloropropene involves an initial hydrolysis to 3-chloroallyl alcohol, catalyzed by a haloalkane dehalogenase enzyme. researchgate.net This alcohol is then oxidized to 3-chloroacrylic acid, which is subsequently dehalogenated and enters central metabolic pathways. researchgate.net